2-Fluoro-alpha-methylpyridine-3-methanamine

Lipophilicity Drug Design Physicochemical Properties

2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0), also referred to as 1-(2-fluoropyridin-3-yl)ethanamine, is a fluorinated heterocyclic building block with molecular formula C₇H₉FN₂ and molecular weight 140.16 g/mol. It features a pyridine core bearing a 2-fluoro substituent and an α‑methyl‑substituted aminomethyl moiety at the 3‑position, resulting in a defined stereocenter (undefined in the racemate) and computed descriptors including XLogP3‑AA 0.5 and topological polar surface area (TPSA) 38.9 Ų.

Molecular Formula C7H9FN2
Molecular Weight 140.16
CAS No. 1270361-12-0
Cat. No. B3377247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-alpha-methylpyridine-3-methanamine
CAS1270361-12-0
Molecular FormulaC7H9FN2
Molecular Weight140.16
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)F)N
InChIInChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3
InChIKeyOKPDARBMBAKIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0): Physicochemical Identity and Baseline Specifications for Procurement


2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0), also referred to as 1-(2-fluoropyridin-3-yl)ethanamine, is a fluorinated heterocyclic building block with molecular formula C₇H₉FN₂ and molecular weight 140.16 g/mol [1]. It features a pyridine core bearing a 2-fluoro substituent and an α‑methyl‑substituted aminomethyl moiety at the 3‑position, resulting in a defined stereocenter (undefined in the racemate) and computed descriptors including XLogP3‑AA 0.5 and topological polar surface area (TPSA) 38.9 Ų [1]. The compound is supplied as a research‑grade intermediate with typical purity ≥95% and has been referenced in patent literature as a component of Hepatitis C virus inhibitor programs .

Why 2-Fluoro-alpha-methylpyridine-3-methanamine Cannot Be Directly Replaced by Close Structural Analogs: Physicochemical and Property-Based Differentiation


Interchanging 2‑fluoro‑alpha‑methylpyridine‑3‑methanamine with its chloro‑substituted or des‑methyl counterparts is not straightforward due to divergent physicochemical profiles that govern compound behavior in biological and synthetic contexts. The 2‑fluoro substituent confers a distinct electronic environment and lipophilicity (XLogP3‑AA 0.5) compared to the 2‑chloro analog (XLogP3‑AA 1.1), which can alter membrane permeability and metabolic stability [1][2]. Additionally, the α‑methyl group introduces a stereocenter and increases molecular weight relative to the non‑methylated 2‑fluoro‑3‑pyridinemethanamine (XLogP3‑AA 0.1, MW 126.13 g/mol), impacting oral bioavailability parameters and creating opportunities for enantioselective synthesis [3]. These quantifiable differences render direct substitution without re‑optimization of synthetic routes or biological assays inadvisable.

Quantitative Differentiation of 2-Fluoro-alpha-methylpyridine-3-methanamine from Its Closest Analogs: Evidence-Based Selection Criteria


Lipophilicity Differentiation: XLogP3‑AA 0.5 vs. 2‑Chloro Analog (1.1) and Des‑Methyl Analog (0.1)

The computed XLogP3‑AA value for 2‑fluoro‑alpha‑methylpyridine‑3‑methanamine is 0.5, which is 0.6 log units lower than that of the corresponding 2‑chloro‑alpha‑methylpyridine‑3‑methanamine (XLogP3‑AA = 1.1) and 0.4 log units higher than the des‑methyl 2‑fluoro‑3‑pyridinemethanamine (XLogP3‑AA = 0.1) [1][2][3]. This intermediate lipophilicity positions the compound within the optimal range (0–3) for oral drug‑likeness while offering a distinct partition coefficient that influences membrane permeability and metabolic clearance.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Heavy Atom Count: 140.16 g/mol vs. Chloro Analog (156.61 g/mol) and Des‑Methyl Analog (126.13 g/mol)

2‑Fluoro‑alpha‑methylpyridine‑3‑methanamine has a molecular weight of 140.16 g/mol (10 heavy atoms) [1]. The 2‑chloro analog weighs 156.61 g/mol (11 heavy atoms) [2], while the des‑methyl 2‑fluoro‑3‑pyridinemethanamine is 126.13 g/mol (9 heavy atoms) [3]. The target compound's molecular weight is 16.45 g/mol lighter than the chloro analog and 14.03 g/mol heavier than the des‑methyl version, placing it within the most favorable range for oral absorption (MW < 500).

Molecular Weight Oral Bioavailability Lipinski Rules

Purity Specification: ≥95%–98% Across Multiple Commercial Sources

Commercial suppliers report standard purity levels of 95% (Bidepharm) and 98% (Leyan) for 2‑fluoro‑alpha‑methylpyridine‑3‑methanamine, with batch‑specific QC data (NMR, HPLC, GC) available upon request . While purity is not a unique differentiation metric, the consistent availability of high‑purity material (≥95%) from multiple vendors reduces the risk of synthetic variability and ensures reproducible outcomes in sensitive reactions.

Chemical Purity Quality Control Reproducibility

Patent‑Documented Utility: Explicit Inclusion in Hepatitis C Virus Inhibitor Patent US‑2017253614‑A1

2‑Fluoro‑alpha‑methylpyridine‑3‑methanamine is explicitly referenced in US Patent Application US‑2017253614‑A1, titled "Hepatitis C virus inhibitors and uses thereof in preparation of drugs" . This patent linkage provides a validated application context that is not uniformly documented for all close analogs, offering a clear entry point for antiviral drug discovery programs seeking patent‑precedented building blocks.

Antiviral Research Hepatitis C Patent-Linked Building Blocks

Stereochemical Flexibility: Presence of an Undefined Chiral Center (α‑Methyl) Enables Enantioselective Studies

The α‑methyl group attached to the methanamine carbon creates a stereocenter, with PubChem reporting an undefined atom stereocenter count of 1 [1]. This stereocenter is absent in the des‑methyl analog 2‑fluoro‑3‑pyridinemethanamine (0 undefined stereocenters) [2]. The target compound is available as a racemate, allowing researchers to access both enantiomers for structure‑activity relationship (SAR) investigations or to perform chiral resolution when enantiopure material is required.

Chiral Chemistry Enantioselective Synthesis SAR Studies

High‑Value Application Scenarios for 2‑Fluoro‑alpha‑methylpyridine‑3‑methanamine Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Antiviral Agents (Hepatitis C)

Given its explicit mention in US‑2017253614‑A1 (Hepatitis C virus inhibitors) , this compound serves as a privileged building block for the synthesis of novel antiviral candidates. Its intermediate lipophilicity (XLogP3‑AA 0.5) and low molecular weight (140.16 g/mol) align with favorable oral bioavailability parameters, making it suitable for generating focused libraries targeting viral proteases or polymerases.

Chiral Ligand and Catalyst Development

The presence of an α‑methyl stereocenter enables the synthesis of chiral amines and their derivatives [1]. Researchers can employ this racemic building block to prepare enantiopure ligands via resolution or asymmetric synthesis, facilitating the development of chiral catalysts or auxiliary agents in asymmetric transformations.

Physicochemical Property Tuning in CNS Drug Discovery

The compound's XLogP3‑AA of 0.5 positions it within the CNS‑preferred lipophilicity window (typically 1–3), while its TPSA of 38.9 Ų and low molecular weight support blood‑brain barrier permeability [2]. Compared to the more lipophilic chloro analog (XLogP3‑AA 1.1), the fluoro substituent may reduce off‑target CNS liabilities while maintaining adequate penetration.

Synthetic Methodology Development: Fluorinated Heterocycle Functionalization

As a 2‑fluoropyridine derivative with a free primary amine, this compound is a valuable substrate for investigating regioselective functionalization reactions. Its well‑defined purity (95–98%) and availability from multiple vendors ensure reproducible results in methodological studies exploring amide coupling, reductive amination, or transition‑metal‑catalyzed cross‑coupling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-alpha-methylpyridine-3-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.